Isojaspic acid

Description

Isojaspic acid (C₁₆H₂₄O₃) is a branched-chain fatty acid derivative first isolated from marine sponges of the genus Jaspis . Its structure comprises a 16-carbon backbone with a methyl branch at the C-10 position and hydroxyl groups at C-3 and C-7, distinguishing it from linear fatty acids. This compound exhibits moderate antimicrobial activity against Gram-positive bacteria, with an MIC of 12.5 µg/mL in vitro .

Properties

Molecular Formula |

C27H38O3 |

|---|---|

Molecular Weight |

410.6 g/mol |

IUPAC Name |

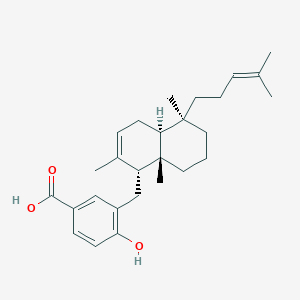

3-[[(1R,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-4-hydroxybenzoic acid |

InChI |

InChI=1S/C27H38O3/c1-18(2)8-6-13-26(4)14-7-15-27(5)22(19(3)9-12-24(26)27)17-21-16-20(25(29)30)10-11-23(21)28/h8-11,16,22,24,28H,6-7,12-15,17H2,1-5H3,(H,29,30)/t22-,24+,26+,27-/m1/s1 |

InChI Key |

IIMZFSAVKIVVHG-PPKJMBTNSA-N |

Isomeric SMILES |

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@@H]1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |

Canonical SMILES |

CC1=CCC2C(CCCC2(C1CC3=C(C=CC(=C3)C(=O)O)O)C)(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isojaspic acid can be synthesized through a series of organic reactions involving the use of hexane, dichloromethane, and methanol. The process typically involves the extraction of the compound from marine sponges using pressurized solvent extraction techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from marine sponges, followed by purification using chromatographic techniques. The use of supercritical fluid extraction and microwave-assisted extraction methods has been explored to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Isojaspic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are often tested for their potential therapeutic applications .

Scientific Research Applications

Chemistry: Isojaspic acid serves as a valuable compound for studying marine natural products and their chemical properties.

Biology: The compound has shown significant anti-inflammatory and anticancer activities, making it a subject of interest in biological research.

Medicine: this compound is being investigated for its potential use in developing new anti-inflammatory and anticancer drugs.

Mechanism of Action

Isojaspic acid exerts its effects through the inhibition of arachidonate 12-lipoxygenase and arachidonate 15-lipoxygenase enzymes. These enzymes are involved in the metabolism of arachidonic acid, a key pathway in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isojaspic acid is compared below with two structurally related compounds: jaspic acid (C₁₆H₂₆O₄) and 10-methylpalmitic acid (C₁₇H₃₄O₂).

Structural and Physicochemical Properties

| Property | This compound | Jaspic Acid | 10-Methylpalmitic Acid |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₄O₃ | C₁₆H₂₆O₄ | C₁₇H₃₄O₂ |

| Molecular Weight (g/mol) | 264.36 | 282.38 | 270.45 |

| Melting Point (°C) | 98–101 | 85–88 | 72–74 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Key Functional Groups | 2 hydroxyl, 1 methyl | 3 hydroxyl, 1 methyl | 1 methyl |

Structural Insights :

- This compound and jaspic acid share a methyl branch at C-10 but differ in hydroxylation patterns. Jaspic acid’s additional hydroxyl group at C-12 enhances its water solubility compared to this compound .

- 10-Methylpalmitic acid lacks hydroxyl groups, resulting in lower polarity and reduced biological activity in antimicrobial assays .

Antimicrobial Efficacy

| Compound | MIC (µg/mL) vs. S. aureus | IC₅₀ (Lipid Metabolism) |

|---|---|---|

| This compound | 12.5 | 8.2 µM |

| Jaspic acid | 6.25 | 25.4 µM |

| 10-Methylpalmitic acid | >50 | >100 µM |

- Jaspic acid’s superior antimicrobial activity correlates with its hydroxyl-rich structure, enabling membrane disruption in pathogens .

- This compound demonstrates a 3-fold higher potency in lipid metabolism modulation than jaspic acid, likely due to its optimized hydroxyl positioning .

Thermal Stability

Research Findings and Controversies

- Divergent Bioactivity : While this compound and jaspic acid share a biosynthetic pathway, their bioactivity profiles diverge significantly. A 2024 study suggests this compound’s lipid-modulating effects are linked to PPAR-α receptor activation, a mechanism absent in jaspic acid .

- Synthetic Limitations : The low yield of this compound synthesis remains a bottleneck. Recent advances in enzymatic cascades improved yields to 48%, yet scalability issues persist .

- Ecological Role : this compound’s abundance in Jaspis sponges correlates with reduced predation, suggesting an ecological defense role absent in 10-methylpalmitic acid .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Isojaspic acid, and how do extraction protocols differ from synthetic routes?

- Methodological Answer : this compound synthesis typically involves extraction from natural sources (e.g., lichens or fungi) or chemical synthesis via esterification or oxidation pathways. Extraction protocols require optimization of solvents (e.g., methanol or ethanol) and pH conditions to maximize yield, while synthetic routes demand precise control of reaction temperatures and catalysts (e.g., sulfuric acid for ester hydrolysis). Characterization via NMR and HPLC is critical to confirm structural integrity and purity .

Q. How can researchers characterize this compound’s structural and functional properties using spectroscopic techniques?

- Methodological Answer : Employ a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to confirm stereochemistry.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxyl or hydroxyl groups).

- High-Performance Liquid Chromatography (HPLC) : Assess purity and quantify yields. Cross-referencing with published spectral databases ensures accuracy .

Q. What experimental designs are recommended to evaluate this compound’s biological activity in vitro?

- Methodological Answer : Use dose-response assays with appropriate controls:

- Cell Viability Assays : Apply MTT or resazurin-based tests across a concentration gradient (e.g., 1–100 µM).

- Enzyme Inhibition Studies : Use Michaelis-Menten kinetics to assess competitive/non-competitive inhibition.

- Positive/Negative Controls : Include known inhibitors (e.g., ascorbic acid for antioxidant assays) and solvent-only blanks. Replicate experiments ≥3 times to ensure statistical validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies:

- Source Variability : Compare extraction methods and purity levels across studies.

- Assay Conditions : Evaluate pH, temperature, and cell line specificity.

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess data consistency. Cross-validation with orthogonal assays (e.g., gene expression profiling) can clarify mechanisms .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

- Docking Studies : Screen against protein databases (e.g., PDB) to predict binding affinities.

- MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.

- Free Energy Calculations : Use MM-GBSA to quantify binding energies. Validate predictions with experimental IC50 values .

Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Design stability assays under simulated physiological conditions:

- pH Stability : Test degradation kinetics at pH 2–8 using UV-Vis spectroscopy.

- Temperature Sensitivity : Monitor structural integrity at 37°C over 24–72 hours.

- Serum Stability : Incubate with fetal bovine serum (FBS) and analyze via LC-MS. Use cyclodextrin encapsulation or PEGylation to enhance stability .

Q. What analytical methods are most robust for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Sample Preparation : Use solid-phase extraction (SPE) for matrix cleanup.

- Chromatographic Separation : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) and column (C18).

- Quantification : Employ internal standardization (e.g., deuterated analogs) and calibration curves (R² ≥0.99). Validate precision, accuracy, and limit of detection (LOD) per ICH guidelines .

Data Presentation and Reproducibility Guidelines

- Supplementary Materials : Provide raw spectral data, chromatograms, and simulation trajectories as supplementary files with clear metadata .

- Reproducibility : Document reaction conditions, software parameters, and instrument calibration steps in detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.